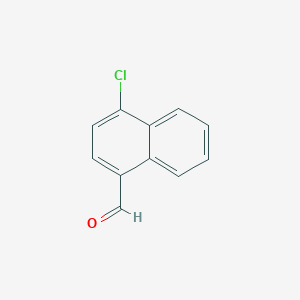

4-Chloronaphthalene-1-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYBAABYDNWVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282466 | |

| Record name | 4-chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-26-1 | |

| Record name | NSC26050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloronaphthalene-1-carbaldehyde

Introduction

4-Chloronaphthalene-1-carbaldehyde is a functionalized aromatic compound featuring a naphthalene core, a chloro substituent at the 4-position, and a carbaldehyde (formyl) group at the 1-position. With its molecular formula C₁₁H₇ClO, this molecule serves as a versatile organic building block in the synthesis of more complex molecular architectures.[1] The presence of three distinct features—the extended aromatic system, the reactive aldehyde, and the synthetically versatile chloro group—makes it a valuable precursor in medicinal chemistry and materials science.

Naphthalene derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The aldehyde functional group, in particular, is a key reactant in the formation of Schiff bases, heterocycles, and in various condensation reactions, making compounds like this compound sought-after intermediates for creating libraries of novel therapeutic agents.[5][6] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this important chemical intermediate, designed for researchers and professionals in organic synthesis and drug development.

Synthetic Strategies: An Overview

The synthesis of this compound primarily involves the introduction of a formyl group onto the 1-chloronaphthalene scaffold. This is typically achieved through electrophilic aromatic substitution, where the electron-rich naphthalene ring is attacked by a suitable electrophilic formylating agent. The directing effects of the chloro substituent and the inherent reactivity of the naphthalene ring system govern the regioselectivity of these reactions. The principal methods for this transformation include direct formylation via Friedel-Crafts-type reactions, the Vilsmeier-Haack reaction, and the oxidation of a pre-installed methyl group at the 1-position. Each of these strategies offers a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Figure 1: Overview of synthetic pathways to this compound.

Method 1: Direct Formylation with Dichloromethyl Methyl Ether

One of the most direct routes to this compound is a Friedel-Crafts-type formylation of 1-chloronaphthalene using dichloromethyl methyl ether as the formylating agent, catalyzed by a Lewis acid such as tin(IV) chloride (SnCl₄).[7] This method introduces the aldehyde group directly onto the naphthalene ring in a one-pot procedure.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid, SnCl₄, coordinates with one of the chlorine atoms of dichloromethyl methyl ether, facilitating its departure and generating a highly electrophilic chloromethyl methoxy cation. This cation is then attacked by the electron-rich naphthalene ring. The chlorine atom on 1-chloronaphthalene is an ortho-, para- director, but due to steric hindrance at the ortho (2) position, the electrophilic attack preferentially occurs at the para (4) position. Subsequent hydrolysis of the resulting intermediate during aqueous workup yields the final aldehyde product.

Figure 2: Simplified mechanism of the Friedel-Crafts type formylation.

Experimental Protocol

The following protocol is adapted from a documented synthesis.[7]

Materials:

-

1-Chloronaphthalene (C₁₀H₇Cl)

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Dichloromethane (DCM), anhydrous

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of tin(IV) chloride (6.7 g, 0.026 mol) in 10 mL of dichloromethane, add dichloromethyl methyl ether (3.0 g, 0.026 mol).

-

Stir the resulting solution for one hour at ambient temperature.

-

Add a solution of 1-chloronaphthalene (2.8 mL, 0.021 mol) in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at ambient temperature for approximately 18 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is generally milder than Friedel-Crafts reactions and avoids the use of strong Lewis acids.

Mechanistic Insights

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF with POCl₃. The electron-rich 1-chloronaphthalene then attacks this electrophile. As with the Friedel-Crafts reaction, the substitution occurs preferentially at the C4 position (para to the chlorine) due to electronic and steric factors. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to liberate the aldehyde.

Figure 3: Key steps in the Vilsmeier-Haack formylation mechanism.

General Experimental Protocol

Materials:

-

1-Chloronaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Sodium acetate (NaOAc) or sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

Cool a flask containing anhydrous DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with vigorous stirring. Allow the Vilsmeier reagent to form over 30-60 minutes.

-

Add a solution of 1-chloronaphthalene in the chosen solvent (e.g., DCE) to the freshly prepared Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.

-

Hydrolyze the intermediate by adding an aqueous solution of sodium acetate or sodium hydroxide and stirring until the aldehyde is formed.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method 3: Oxidation of 4-Chloro-1-methylnaphthalene

An alternative strategy involves the oxidation of a pre-existing methyl group at the C1 position of a 4-chloronaphthalene core. This two-step approach requires the synthesis of the starting material, 4-chloro-1-methylnaphthalene, followed by its selective oxidation to the aldehyde.

Synthesis of 4-Chloro-1-methylnaphthalene

The starting material can be prepared via chloromethylation of naphthalene followed by functional group manipulation, or through multi-step sequences starting from other naphthalene derivatives. For instance, the chloromethylation of naphthalene with formaldehyde and HCl can yield 1-chloromethylnaphthalene, which can then be further processed.[8][9][10]

Oxidation Step

The oxidation of the benzylic methyl group to an aldehyde can be achieved using various reagents. Care must be taken to avoid over-oxidation to the carboxylic acid.

-

Etard Reaction: Using chromyl chloride (CrO₂Cl₂) in an inert solvent like CCl₄ or CS₂.

-

Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups.

-

Environmentally Persistent Free Radicals (EPFRs): Recent studies show that EPFRs can drive the oxidation of 1-methylnaphthalene to 1-naphthaldehyde, a pathway that could be adapted.[11]

General Experimental Protocol (using SeO₂)

Materials:

-

4-Chloro-1-methylnaphthalene

-

Selenium dioxide (SeO₂)

-

Dioxane and water (solvent system)

Procedure:

-

Dissolve 4-chloro-1-methylnaphthalene in a mixture of dioxane and water.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the black selenium precipitate.

-

Dilute the filtrate with water and extract the product with an organic solvent like ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Comparative Analysis of Synthesis Methods

| Feature | Method 1: Direct Formylation | Method 2: Vilsmeier-Haack | Method 3: Oxidation |

| Starting Material | 1-Chloronaphthalene | 1-Chloronaphthalene | 4-Chloro-1-methylnaphthalene |

| Key Reagents | Dichloromethyl methyl ether, SnCl₄ | DMF, POCl₃ | SeO₂, CrO₂Cl₂, etc. |

| Number of Steps | One pot | One pot | Multiple steps (including precursor synthesis) |

| Reaction Conditions | Ambient to moderate temperature | 0 °C to elevated temperature | Typically requires reflux |

| Advantages | Direct, high regioselectivity | Milder conditions, avoids strong Lewis acids | Useful if the methyl precursor is readily available |

| Disadvantages | Uses toxic/moisture-sensitive reagents (SnCl₄) | POCl₃ is corrosive and water-sensitive | Risk of over-oxidation, multi-step process |

| Scalability | Moderate | Good | Potentially challenging due to multiple steps and purification |

Characterization

The final product, this compound (CAS: 5471-26-1), is a solid with a molecular weight of 190.63 g/mol .[7][12] Proper characterization is essential to confirm its identity and purity.

-

¹H NMR: Protons on the naphthalene ring will appear in the aromatic region (typically δ 7.5-9.0 ppm). The aldehyde proton will be a highly deshielded singlet, typically appearing downfield (δ 9.5-10.5 ppm).

-

¹³C NMR: The aldehyde carbon will have a characteristic resonance around δ 190-200 ppm. Aromatic carbons will appear in the δ 120-140 ppm range.

-

IR Spectroscopy: A strong C=O stretching band for the aldehyde will be prominent around 1690-1710 cm⁻¹. C-H stretching for the aldehyde proton may be visible around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z ≈ 190, with a characteristic M+2 peak at ≈ 192 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.

Conclusion

The synthesis of this compound can be effectively achieved through several established organic transformations. The direct formylation using a Friedel-Crafts-type approach offers a straightforward route, for which a detailed protocol is available.[7] The Vilsmeier-Haack reaction presents a milder and often more scalable alternative, leveraging common and inexpensive reagents. The oxidation of 4-chloro-1-methylnaphthalene provides another viable, albeit multi-step, pathway. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols. Each method provides a reliable entry point to this valuable synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

-

Grummitt, O., & Buck, A. (n.d.). Naphthalene, 1-chloromethyl. Organic Syntheses Procedure. (URL: [Link])

-

Malik, A. N., Ali, A., Ashfaq, M., Tahir, M. N., Alam, M. M., & Al-Sehemi, A. G. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances. (URL: [Link])

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (URL: [Link])

- Shen, A. Y., Hwang, M. H., Roffler, S., & Chan, C. F. (1995). Synthesis of 1-acetoxy-2-methylnaphthalene.

-

Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. (URL: [Link])

- Reddelien, G., & Lange, H. (1933). Process of manufacturing 1'-chloro-1-methylnaphthalene.

- Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.

-

1-Chloronaphthalene. Wikipedia. (URL: [Link])

-

Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Hilaris Publisher. (URL: [Link])

-

Concise Access to Naphthalene Building Blocks for Naphthylisoquinoline Alkaloid Synthesis via Transition-Metal Catalysis. (URL: [Link])

-

Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2024). National Center for Biotechnology Information. (URL: [Link])

-

This compound. Beijing Xinhengyan Technology Co., Ltd. (URL: [Link])

-

Advantages of naphthalene as a building block for organic solid state laser dyes: smaller energy gaps and enhanced stability. (2021). Journal of Materials Chemistry C. (URL: [Link])

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 5. nbinno.com [nbinno.com]

- 6. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US1910475A - Process of manufacturing 1'-chloro-1-methylnaphthalene - Google Patents [patents.google.com]

- 10. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 11. 4-Fluoronaphthalene-1-carbaldehyde | C11H7FO | CID 7022524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - CAS:5471-26-1 - 北京欣恒研科技有限公司 [konoscience.com]

Physicochemical properties of 4-Chloronaphthalene-1-carbaldehyde

An In-Depth Technical Guide to 4-Chloronaphthalene-1-carbaldehyde

Introduction

This compound is an aromatic organic compound featuring a naphthalene core substituted with both a chloro and a formyl (aldehyde) group. This unique substitution pattern makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes. The presence of three distinct reactive sites—the aldehyde carbonyl, the aromatic ring, and the carbon-chlorine bond—offers a versatile platform for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and core physical properties. These parameters are critical for its handling, characterization, and application in experimental settings.

1.1. Nomenclature and Identifiers

-

Systematic Name: this compound

-

Common Synonyms: 4-chloro-1-naphthaldehyde, 4-chloro-1-naphthalenecarboxaldehyde[1]

1.2. Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 190.63 g/mol | [1][2] |

| Physical State | Solid (predicted based on similar structures) | N/A |

| Melting Point | Data not available. For comparison, the related 1-Amino-4-chloronaphthalene has a melting point of 98-100 °C.[3] | N/A |

| Boiling Point | Data not available. The parent compound, 1-chloronaphthalene, boils at 259.3 °C.[4] | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water, similar to other aromatic aldehydes like 1-naphthaldehyde.[5] | N/A |

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic formylation of 1-chloronaphthalene. The following protocol is based on a well-established method utilizing a Vilsmeier-Haack-like reaction with dichloromethyl methyl ether and a Lewis acid catalyst.[2]

2.1. Synthetic Workflow Diagram

The diagram below illustrates the key steps in the synthesis of this compound from 1-Chloronaphthalene.

Caption: Synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

This protocol describes the formylation of 1-chloronaphthalene to yield the target compound.[2] The causality behind this choice of reagents lies in the need for a potent electrophile to attack the electron-rich naphthalene ring; the complex formed between tin(IV) chloride and dichloromethyl methyl ether serves this purpose effectively.

Materials:

-

1-Chloronaphthalene (2.8 mL, 0.021 mole)

-

Tin(IV) chloride (1.0 M solution in dichloromethane, 6.7 g, 0.026 mole)

-

Dichloromethyl methyl ether (3.0 g, 0.026 mole)

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Saturated aqueous sodium chloride solution (brine)

-

Sodium sulfate (anhydrous)

Procedure:

-

Catalyst Activation: To a stirred solution of tin(IV) chloride (6.7 g of a 1.0 M solution) in 10 mL of dichloromethane, add dichloromethyl methyl ether (3.0 g). Stir the resulting solution for one hour at ambient temperature (approx. 20 °C). This step is crucial for forming the reactive electrophilic species.

-

Formylation Reaction: After one hour, add a solution of 1-chloronaphthalene (2.8 mL) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature for approximately 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding water. This step deactivates the Lewis acid catalyst and hydrolyzes any remaining reactive intermediates.

-

Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude title compound.[2]

-

Purification: Further purification can be achieved via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexane), similar to methods used for other solid aromatic compounds.[6]

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its aldehyde group and the chloro-substituted aromatic system.

3.1. Reactivity Profile

The aldehyde functional group is highly reactive towards nucleophiles, making it a key handle for synthetic transformations.[5] The chloro-substituent and the naphthalene ring can participate in various cross-coupling and substitution reactions.

Caption: Key reaction pathways for this compound.

-

Aldehyde Chemistry: The formyl group can be readily oxidized to a carboxylic acid (4-chloro-1-naphthalenecarboxylic acid), reduced to a primary alcohol (4-chloronaphthalen-1-yl)methanol), or undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. It is also a substrate for reductive amination and Wittig-type reactions to form amines and alkenes, respectively.

-

Aryl Halide Chemistry: The chlorine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

3.2. Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules of interest. Naphthalene derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[7][8]

-

Scaffold for Bioactive Molecules: This compound serves as an excellent starting point for synthesizing libraries of naphthalene-based derivatives for screening in drug discovery programs. The aldehyde can be converted into various functional groups to probe structure-activity relationships.

-

Fluorescent Probes and Dyes: The naphthalene core is inherently fluorescent. Modifications via the aldehyde and chloro groups can be used to tune its photophysical properties, leading to the development of novel fluorescent probes for biochemical studies or advanced dye materials.[5]

Safety and Handling

-

Aryl Halides: Chlorinated aromatic compounds can be toxic and environmentally persistent. 1-Chloronaphthalene is classified as harmful if swallowed and is toxic to aquatic life.[9][10]

-

Aromatic Aldehydes: Many aromatic aldehydes are irritants. For instance, 4-Chlorobenzaldehyde is known to cause skin and serious eye irritation.[11]

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Consult the specific Safety Data Sheet (SDS) from the supplier before use.

References

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:5471-26-1. [Link]

-

Solubility of Things. 1-Naphthaldehyde. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Merck Index. 1-Chloronaphthalene. [Link]

-

Wikipedia. 1-Chloronaphthalene. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]

-

National Center for Biotechnology Information. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

Sources

- 1. This compound - CAS:5471-26-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 1-氨基-4-氯萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Chloronaphthalene [drugfuture.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 4-Chlorobenzaldehyde 97 104-88-1 [sigmaaldrich.com]

4-Chloronaphthalene-1-carbaldehyde CAS number and molecular structure

An In-Depth Technical Guide to 4-Chloronaphthalene-1-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its chemical identity, synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Core Identification and Molecular Architecture

This compound is a substituted aromatic aldehyde, a derivative of naphthalene. Understanding its fundamental identifiers and structure is critical for its application in complex synthetic pathways.

-

IUPAC Name : this compound

The molecular architecture consists of a naphthalene bicyclic aromatic system, with a chlorine atom substituted at the 4-position and a formyl (aldehyde) group at the 1-position. This specific substitution pattern dictates its reactivity and steric profile, influencing its utility as a building block in organic synthesis. The electron-withdrawing nature of both the chlorine atom and the aldehyde group impacts the electron density of the naphthalene ring system, rendering it susceptible to specific types of chemical transformations.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be effectively achieved through the formylation of 1-chloronaphthalene. The following protocol is a robust and reproducible method derived from established chemical literature.[1]

Experimental Protocol: Formylation of 1-Chloronaphthalene

Objective: To synthesize this compound via a Lewis acid-catalyzed formylation reaction.

Materials:

-

1,1-Dichlorodimethyl ether (Reagent)[1]

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (Catalyst)[1]

-

Dichloromethane (CH₂Cl₂), anhydrous (Solvent)

-

Water (for quenching)

-

Saturated aqueous sodium chloride solution (Brine)

-

Sodium sulfate (Na₂SO₄), anhydrous (Drying agent)

Step-by-Step Methodology:

-

Catalyst Preparation: In a clean, dry reaction vessel under an inert atmosphere, a solution of tin(IV) chloride (1.0 M in dichloromethane, 6.7 g, 0.026 mole) in 10 mL of dichloromethane is stirred.[1]

-

Reagent Addition: To the stirred catalyst solution, 1,1-dichlorodimethyl ether (3.0 g, 0.026 mole) is added. The resulting mixture is stirred for one hour at ambient temperature. This step forms the reactive electrophilic species.[1]

-

Substrate Introduction: A solution of 1-chloronaphthalene (2.8 mL, 0.021 mole) is then added to the reaction mixture.[1]

-

Reaction Incubation: The reaction is stirred at ambient temperature for approximately 18 hours to ensure complete conversion.[1]

-

Work-up and Quenching: Upon completion, the reaction is carefully quenched by the addition of water. The organic layer is separated and washed sequentially with water and then with a saturated aqueous solution of sodium chloride.[1]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and filtered. The filtrate is then concentrated under reduced pressure to yield the crude product.[1]

-

Purification: The resulting residue, approximately 2.1 grams of the title compound, can be further purified by standard techniques such as column chromatography or recrystallization to achieve high purity.[1]

Causality and Experimental Rationale

The choice of tin(IV) chloride as a Lewis acid catalyst is pivotal. It activates the 1,1-dichlorodimethyl ether, facilitating the generation of a potent electrophile which then undergoes an electrophilic aromatic substitution reaction with the electron-rich naphthalene ring of 1-chloronaphthalene. The formylation occurs preferentially at the 4-position due to the directing effects of the chloro substituent and the steric hindrance at the peri-position (8-position). The aqueous work-up is essential to deactivate the catalyst and remove water-soluble byproducts.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 5471-26-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₇ClO | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| Appearance | Expected to be a solid at RT | Inferred |

| Purity | ≥98% (Commercially available) | [3] |

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[8][9] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[8]

This compound serves as a versatile intermediate for the synthesis of more complex naphthalene-based molecules. The aldehyde functionality is a reactive handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce amine functionalities, creating precursors for pharmacologically active agents.

-

Wittig and Related Olefination Reactions: To extend the carbon chain and introduce double bonds.

-

Oxidation: To form the corresponding carboxylic acid (4-chloro-1-naphthalenecarboxylic acid), another valuable synthetic intermediate.

-

Condensation Reactions: With various nucleophiles to form Schiff bases, heterocycles, and other complex structures.

The presence of the chloro group also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its synthetic utility.[10] The strategic placement of the chloro and aldehyde groups allows for regioselective modifications, which is a critical aspect of rational drug design.[11] For instance, naphthalene-based compounds have been investigated as potential inhibitors for enzymes like the SARS-CoV papain-like protease (PLpro), highlighting the relevance of this scaffold in antiviral drug discovery.[11]

Logical Relationship Diagram

Caption: Reactivity and application pathways of this compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

This compound [5471-26-1] | Chemsigma. (URL: [Link])

-

This compound - CAS:5471-26-1 - 北京欣恒研科技有限公司. (URL: [Link])

-

Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies. (URL: [Link])

-

4-Chloronaphthalene-1,2-dione | C10H5ClO2 | CID 582391 - PubChem. (URL: [Link])

-

4-Fluoronaphthalene-1-carbaldehyde | C11H7FO | CID 7022524 - PubChem. (URL: [Link])

-

4-Nitronaphthalene-1-carbaldehyde | C11H7NO3 | CID 20375401 - PubChem. (URL: [Link])

-

1-Chloronaphthalene - Wikipedia. (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: [Link])

-

5-chloronaphthalene-1-carbaldehyde - Wikidata. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

Synthesis of Naphthalene || 4 Methods || Dr. Bharat Baria - YouTube. (URL: [Link])

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (URL: [Link])

-

1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem. (URL: [Link])

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - MDPI. (URL: [Link])

-

Accurate Experimental Structure of 1‐Chloronaphthalene - ResearchGate. (URL: [Link])

-

Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC - NIH. (URL: [Link])

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [5471-26-1] | Chemsigma [chemsigma.com]

- 3. This compound - CAS:5471-26-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. This compound | 5471-26-1 [amp.chemicalbook.com]

- 5. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 6. 1-Chloronaphthalene for synthesis 90-13-1 [sigmaaldrich.com]

- 7. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloronaphthalene-1-carbaldehyde

Disclaimer: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 4-Chloronaphthalene-1-carbaldehyde. As of the latest literature review, publicly available, experimentally derived spectra for this specific compound are scarce. Therefore, this document has been constructed by leveraging established principles of spectroscopic interpretation and drawing upon extensive data from structurally analogous compounds. The information herein serves as a robust theoretical framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this molecule.

Introduction

This compound (CAS No: 5471-26-1; Molecular Formula: C₁₁H₇ClO; Molecular Weight: 190.63 g/mol ) is a substituted aromatic aldehyde built upon a naphthalene scaffold.[1] Its structure, featuring a reactive aldehyde group and a chlorinated bicyclic aromatic system, makes it a valuable intermediate in medicinal chemistry and materials science. The naphthaldehyde moiety is a key building block for pharmaceuticals and fluorescent probes, while the chloro-substituent provides a site for further synthetic modification through cross-coupling reactions.[2]

Accurate structural elucidation is the bedrock of chemical research and development. This guide provides a detailed interpretation of the expected data from four cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section explains the causality behind the predicted spectral features, outlines self-validating protocols for data acquisition, and is grounded in authoritative references.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide, particularly for NMR peak assignments.

Figure 1: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy Analysis

Expertise & Experience: Interpreting Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state. The IR spectrum of this compound is expected to be dominated by features arising from the aldehyde group and the substituted naphthalene ring. The conjugation of the carbonyl group with the aromatic system slightly lowers the frequency of the C=O stretching vibration compared to a non-conjugated aldehyde.

Predicted IR Data Summary

The following table summarizes the predicted characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2820-2850 & ~2720-2750 | Weak (often a doublet) | Aldehyde C-H Stretch (Fermi resonance) |

| ~1690-1705 | Strong | Carbonyl (C=O) Stretch (conjugated) |

| ~1580, ~1500, ~1450 | Medium-Strong (multiple bands) | Aromatic C=C Ring Stretch |

| ~1200-1250 | Medium | Aromatic C-H in-plane bend |

| ~1050-1100 | Medium-Strong | C-Cl Stretch |

| ~830-860 | Strong | Aromatic C-H out-of-plane bend (peri H) |

| ~750-780 | Strong | Aromatic C-H out-of-plane bend |

Data predicted based on characteristic frequencies of related compounds like 2-naphthaldehyde and general IR spectroscopy principles.[2]

Causality Behind Key Peaks:

-

Aldehyde C-H Stretch: A hallmark of aldehydes is the C-H stretching of the aldehyde proton. This typically appears as two weak bands, often referred to as a Fermi doublet, in the 2850-2700 cm⁻¹ range.[2] One of these peaks is often a sharp, diagnostically useful band around 2720 cm⁻¹.

-

Carbonyl (C=O) Stretch: The C=O bond in the aldehyde gives rise to a very strong and sharp absorption band. For an aromatic aldehyde like this, conjugation with the naphthalene ring delocalizes electron density, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber (~1695 cm⁻¹) compared to an aliphatic aldehyde (~1730 cm⁻¹).

-

Aromatic Stretches: The C=C bond stretching within the naphthalene ring results in several bands in the 1600-1450 cm⁻¹ region. The C-H stretches of the aromatic protons are expected just above 3000 cm⁻¹.

-

C-Cl Stretch: The stretching vibration of the C-Cl bond is expected to appear as a medium to strong band in the fingerprint region, typically around 1050-1100 cm⁻¹.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

This protocol describes a standard, self-validating method for obtaining a high-quality IR spectrum of a solid sample.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. Grinding ensures the sample is evenly dispersed to avoid scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Rationale: The high pressure fuses the KBr into a solid disk, trapping the analyte molecules in the crystal lattice. A transparent pellet is crucial for minimizing light loss and obtaining a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum (e.g., baseline correction) as needed.

-

¹H NMR Spectroscopy Analysis

Expertise & Experience: Decoding Proton Environments

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, we expect to see distinct signals for the aldehyde proton and the six aromatic protons. The electron-withdrawing nature of both the aldehyde (-CHO) and the chloro (-Cl) substituents will deshield nearby protons, shifting their signals downfield (to higher ppm values). The coupling between adjacent protons (spin-spin coupling) will cause the signals to split into characteristic patterns (doublets, triplets, etc.), allowing for precise assignment.

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-9 (Aldehyde) | ~10.3 | Singlet (s) | - |

| H-8 | ~9.2 | Doublet (d) | ~8.5 |

| H-2 | ~8.1 | Doublet (d) | ~7.8 |

| H-5 | ~8.0 | Doublet (d) | ~8.0 |

| H-3 | ~7.8 | Doublet (d) | ~7.8 |

| H-6 | ~7.7 | Triplet (t) | ~7.5 |

| H-7 | ~7.6 | Triplet (t) | ~7.5 |

Predictions are based on analysis of 1-naphthaldehyde[3][4], 1-chloronaphthalene[5][6], and established substituent effects.

Causality Behind Peak Assignments:

-

Aldehyde Proton (H-9): This proton is directly attached to the carbonyl carbon and is highly deshielded, placing its signal significantly downfield, typically above 10 ppm. It has no adjacent protons, so it appears as a sharp singlet.[3]

-

Peri Proton (H-8): H-8 is in the "peri" position to the strongly electron-withdrawing aldehyde group. This spatial proximity and the anisotropic effect of the carbonyl group cause a significant downfield shift, making it the most deshielded of the aromatic protons.[4] It is coupled only to H-7, appearing as a doublet.

-

Ortho Proton (H-2): H-2 is ortho to the aldehyde group and will also be shifted downfield. It is coupled to H-3, resulting in a doublet.

-

Remaining Aromatic Protons: The remaining protons (H-3, H-5, H-6, H-7) will appear in the typical aromatic region (7.5-8.0 ppm). Their precise shifts and multiplicities arise from their proximity to the substituents and their coupling with neighboring protons. H-3 is adjacent to the chlorine-bearing carbon, which will influence its shift. H-6 and H-7 are expected to appear as overlapping triplets due to coupling with their two respective neighbors.

Visualization: Predicted ¹H-¹H Coupling Network

Figure 2: Predicted spin-spin coupling (J-coupling) pathways for the aromatic protons.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for field-frequency locking by the spectrometer. TMS provides a reference point for the chemical shift scale.

-

-

Transfer to NMR Tube:

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Rationale: Filtering removes any particulate matter that could degrade the spectral resolution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Analysis

Expertise & Experience: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment. Electronegative atoms (like O and Cl) and electron-withdrawing groups (like -CHO) cause a downfield shift (deshielding) for the carbons they are attached to.

Predicted ¹³C NMR Data Summary (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-9 (Carbonyl) | ~192 |

| C-4 (C-Cl) | ~138 |

| C-1 (C-CHO) | ~136 |

| C-8a | ~134 |

| C-4a | ~132 |

| C-8 | ~131 |

| C-6 | ~129 |

| C-2 | ~128 |

| C-5 | ~127 |

| C-7 | ~126 |

| C-3 | ~125 |

Predictions are based on data from 1-chloronaphthalene[7], 4-chlorobenzaldehyde[8], 1-naphthaldehyde[3], and general chemical shift ranges.[9]

Causality Behind Peak Assignments:

-

Carbonyl Carbon (C-9): The sp² hybridized carbon of the aldehyde group is the most deshielded carbon and will appear far downfield, typically in the 190-200 ppm range.[9]

-

Substituted Carbons (C-1, C-4, C-4a, C-8a): The quaternary carbons and those directly bonded to the electron-withdrawing substituents will be found in the 130-140 ppm region. The carbon bearing the chlorine (C-4) is expected to be significantly deshielded. The carbon attached to the aldehyde (C-1) and the bridgehead carbons (C-4a, C-8a) will also be in this region.

-

Protonated Aromatic Carbons: The remaining six carbons (C-2, C-3, C-5, C-6, C-7, C-8) which are bonded to hydrogen will appear in the approximate range of 125-131 ppm. Their exact shifts depend on their position relative to the substituents.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Prepare the sample as described in the ¹H NMR protocol. A slightly more concentrated sample (20-50 mg) is often beneficial.

-

Rationale: The natural abundance of the ¹³C isotope is only 1.1%, and it has a smaller gyromagnetic ratio than ¹H, making the ¹³C signal inherently weaker. A higher concentration helps to reduce acquisition time.

-

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Rationale: Broadband proton decoupling collapses the C-H coupling, causing each carbon signal to appear as a singlet. This simplifies the spectrum and provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).

-

Acquire a larger number of scans (several hundred to thousands) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Set a wider spectral width to encompass the full range of ¹³C chemical shifts (~0-220 ppm).

-

Process the data using Fourier transform, phasing, and baseline correction.

-

Mass Spectrometry (MS) Analysis

Expertise & Experience: Unraveling Molecular Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. Under Electron Ionization (EI), molecules are bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙) which then undergoes fragmentation.

For this compound, we expect to see a clear molecular ion peak. A key diagnostic feature will be the isotopic pattern of chlorine: a pair of peaks for any chlorine-containing fragment, with a ratio of approximately 3:1 (³⁵Cl:³⁷Cl), separated by 2 m/z units.

Predicted Mass Spectrum Fragmentation

| Predicted m/z | Proposed Fragment Ion | Interpretation |

| 190 / 192 | [C₁₁H₇ClO]⁺˙ | Molecular Ion (M⁺˙) . The 3:1 ratio confirms the presence of one chlorine atom. |

| 189 / 191 | [C₁₁H₆ClO]⁺ | Loss of a hydrogen radical (•H) from the aldehyde. A common fragmentation for aldehydes.[10][11] |

| 161 / 163 | [C₁₀H₆Cl]⁺ | Loss of the formyl radical (•CHO). A major fragmentation pathway.[2] |

| 126 | [C₁₀H₆]⁺ | Loss of Cl• from the [C₁₀H₆Cl]⁺ fragment. |

| 75 | [C₆H₃]⁺ | Further fragmentation of the aromatic system. |

Predictions are based on established fragmentation patterns of aromatic aldehydes and halogenated compounds.[2][12][13][14]

Causality Behind Fragmentation Pathways:

-

Molecular Ion (m/z 190/192): The initial ionization event produces the M⁺˙ peak, which will be relatively intense due to the stability of the aromatic system. The M+2 peak at m/z 192 will have an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[14]

-

[M-1]⁺ (m/z 189/191): A common fragmentation for aromatic aldehydes is the loss of the weakly bound aldehydic hydrogen atom, forming a stable acylium ion.[12][15]

-

[M-29]⁺ (m/z 161/163): The most significant fragmentation is often the loss of the entire formyl radical (•CHO), resulting in the formation of the stable 4-chloronaphthyl cation.[2]

-

Further Fragmentation: The 4-chloronaphthyl cation can then lose a chlorine radical to form an ion at m/z 126.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Employ a temperature program to ensure separation from any impurities and the solvent. For example, hold at 50°C for 2 minutes, then ramp to 280°C at 15°C/min.

-

Rationale: GC separates the components of the mixture before they enter the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

-

Mass Spectrometry (MS) Method:

-

Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

-

Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns and is used in most spectral libraries.

-

Set the mass analyzer to scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

The detector will record the abundance of each ion at its specific mass-to-charge ratio.

-

References

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 Fragmentation of Aldehydes. Whitman College. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 1-Chloronaphthalene. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Synthesis of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 4-Chloro-1-naphthol. [Link]

-

ResearchGate. UV/Vis spectrum of 1-naphthaldehyde. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013860). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]

-

SpectraBase. 1-Chloronaphthalene - 13C NMR. [Link]

-

MiMeDB. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0029978). [Link]

-

SciSpace. Synthesis, X-ray, Hirshfeld and DFT of N-(Naphthalen-1-yl)arylamides. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST WebBook. 1-Naphthalenecarboxaldehyde. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

-

NIST WebBook. Benzaldehyde, 4-chloro-. [Link]

-

Wikipedia. 1-Chloronaphthalene. [Link]

-

ResearchGate. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]

-

MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]

- Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

-

American Elements. 4-Chloro-1-naphthaldehyde. [Link]

-

NIST WebBook. 4-Hydroxy-1-naphthaldehyde. [Link]

-

ResearchGate. Mass spectrum of 4-chlorobenzaldehyde. [Link]

-

Wikidata. 5-chloronaphthalene-1-carbaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-chloro-. [Link]

-

PubChem. 4-Fluoronaphthalene-1-carbaldehyde. [Link]

-

PubChem. 4-Nitronaphthalene-1-carbaldehyde. [Link]

-

NIST WebBook. Naphthalene, 1-chloro-. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 1-Naphthaldehyde(66-77-3) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Chloronaphthalene(90-13-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-Chlorobenzaldehyde(104-88-1) 13C NMR [m.chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. GCMS Section 6.11.4 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 13. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

Reactivity of the aldehyde group in 4-Chloronaphthalene-1-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloronaphthalene-1-carbaldehyde

Abstract

This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and materials science sectors. Its reactivity is dominated by the aldehyde functional group, which is electronically modulated by the fused aromatic naphthalene ring and the C4-chloro substituent. This guide provides a comprehensive analysis of the aldehyde's reactivity profile. We will explore the underlying electronic and steric factors governing its behavior and provide detailed, field-tested protocols for its key transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing both a theoretical framework and practical methodologies for the effective utilization of this important building block.[1][2]

Molecular Structure and Electronic Profile

The chemical behavior of this compound is a direct consequence of its molecular architecture. The aldehyde group (-CHO), inherently electrophilic, is attached to the C1 position of a naphthalene ring system, which is further substituted with a chlorine atom at the C4 position.

-

The Aldehyde Group: The carbonyl carbon is sp² hybridized and highly electrophilic due to the polarization of the C=O double bond, making it a prime target for nucleophiles.[3][4]

-

Naphthalene Ring: The extended π-system of the naphthalene ring can engage in resonance with the carbonyl group. This resonance effect can donate electron density to the carbonyl carbon, which would typically decrease its electrophilicity compared to an aliphatic aldehyde. However, the overall electronic effect is more complex.

-

C4-Chloro Substituent: The chlorine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is distance-dependent but enhances the electrophilicity of the entire aromatic system, including the carbonyl carbon.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the naphthalene π-system. This effect would tend to counteract the inductive withdrawal.

-

The interplay of these factors results in a highly activated yet sterically accessible aldehyde, primed for a variety of chemical transformations.

Caption: Electronic effects influencing the aldehyde reactivity.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of this compound is the formylation of 1-chloronaphthalene. A reliable procedure involves a Friedel-Crafts-type reaction using dichloromethyl methyl ether and a Lewis acid catalyst like tin(IV) chloride.[5]

Protocol 2.1: Synthesis via Formylation

Objective: To synthesize this compound from 1-chloronaphthalene.

Materials:

-

1-Chloronaphthalene

-

Dichloromethyl methyl ether

-

Tin(IV) chloride (1.0 M solution in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Saturated sodium chloride solution (brine)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a stirred 1.0 M solution of tin(IV) chloride (6.7 g, 0.026 mol) in 10 mL of dichloromethane, add dichloromethyl methyl ether (3.0 g, 0.026 mol).

-

Stir the resulting solution for 1 hour at ambient temperature.

-

Add a solution of 1-chloronaphthalene (2.8 mL, 0.021 mol) to the reaction mixture.

-

Continue stirring at ambient temperature for approximately 18 hours.

-

Upon completion, carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash with water, followed by a wash with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.[5] Further purification can be achieved via column chromatography or recrystallization.

Key Reactions of the Aldehyde Group

The aldehyde functionality in this compound is a gateway to a vast array of chemical derivatives. Its reactions can be broadly categorized into nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions

This is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated.[6][7][8]

Caption: General mechanism of nucleophilic addition.

Condensation Reactions: C-C Bond Formation

Condensation reactions are powerful tools for extending the carbon skeleton and are central to the synthesis of complex molecules in drug discovery.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or an amine salt.[9][10][11] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[12]

Protocol 3.2.1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (4-chloronaphthalen-1-yl)methylenemalononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with predictable regiochemistry.[14][15][16] The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[17]

Protocol 3.2.2: Wittig Olefination with Benzyltriphenylphosphonium Chloride

Objective: To synthesize 1-chloro-4-(2-phenylethenyl)naphthalene.

Materials:

-

Benzyltriphenylphosphonium chloride

-

A strong base (e.g., n-butyllithium, sodium hydride, or 50% NaOH)

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous solvent (10 mL).

-

Cool the suspension in an ice bath and add the strong base dropwise until the characteristic color of the ylide appears.

-

Reaction with Aldehyde: While stirring, add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the aldehyde.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

| Reaction Type | Reagent | Key Product Feature |

| Knoevenagel | Active Methylene Compound | α,β-Unsaturated System |

| Wittig | Phosphorus Ylide | Alkene (C=C) |

| Reductive Amination | Amine + Reducing Agent | Substituted Amine |

| Table 1: Summary of Key Synthetic Transformations. |

Oxidation of the Aldehyde

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-chloronaphthalene-1-carboxylic acid. This is a common transformation in organic synthesis. Mild oxidizing agents are often sufficient.

Protocol 3.3: Oxidation to Carboxylic Acid

Objective: To synthesize 4-chloronaphthalene-1-carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid/acetone)

-

Appropriate solvent (e.g., acetone, water)

-

Acid for workup (e.g., HCl)

Procedure (using KMnO₄):

-

Dissolve this compound (1.0 mmol) in a suitable solvent like acetone.

-

Slowly add a solution of potassium permanganate in water portion-wise while monitoring the temperature.

-

Stir until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

-

Filter off the manganese dioxide.

-

Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reduction of the Aldehyde

Reduction of the aldehyde group yields the corresponding primary alcohol, (4-chloronaphthalen-1-yl)methanol. This is typically achieved with high efficiency using metal hydride reducing agents.

Protocol 3.4: Reduction to Primary Alcohol

Objective: To synthesize (4-chloronaphthalen-1-yl)methanol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol (10 mL) in a flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Reduce the solvent volume under vacuum and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Caption: Key transformations of the aldehyde group.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound serves as a key starting material for accessing novel naphthalene-based compounds. The transformations described above—particularly condensation and reductive amination reactions—are instrumental in building molecular complexity and generating libraries of compounds for high-throughput screening.[18][19] For example, the α,β-unsaturated systems formed from Knoevenagel condensations are known Michael acceptors, capable of forming covalent bonds with biological nucleophiles, a strategy used in targeted drug design.

Conclusion

The aldehyde group in this compound is a reactive and versatile functional handle. Its electrophilicity, modulated by the chloro and naphthalene substituents, allows for predictable and efficient participation in a wide range of organic transformations. The protocols detailed in this guide for oxidation, reduction, and crucial C-C bond-forming condensation reactions provide a robust toolkit for chemists. For professionals in drug development, the strategic application of this molecule's reactivity opens avenues for the synthesis of novel, biologically active agents built upon the privileged naphthalene core.

References

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

-

ResearchGate. (2018). Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

-

EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Khan Academy. (n.d.). Unit 5: Nucleophilic addition reactions of aldehydes and ketones. Retrieved from [Link]

-

YouTube. (2022). Synthesis of Naphthalene || 4 Methods. Retrieved from [Link]

-

MDPI. (n.d.). Fungal Naphthalenones; Promising Metabolites for Drug Discovery. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

-

ResearchGate. (2001). Complete Dechlorination of 1-Chloronaphthalene by Electrochemical Reduction with Naphthalene Radical Anion as Mediator. Retrieved from [Link]

-

NIH. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Retrieved from [Link]

-

PubChem. (n.d.). 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 1-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 1-chloronaphthalene, a key reaction in the synthesis of valuable naphthalenic intermediates. As Senior Application Scientists, our focus is to deliver not just a protocol, but a deep understanding of the reaction's principles, nuances, and practical execution.

Introduction: The Vilsmeier-Haack Reaction - A Versatile Tool for C-C Bond Formation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce a formyl group (-CHO) onto an aromatic nucleus, a critical step in the synthesis of numerous pharmaceutical and industrial compounds.[5]

The Vilsmeier reagent itself is a relatively weak electrophile, necessitating the use of activated aromatic substrates for the reaction to proceed efficiently.[3] The regiochemical outcome of the formylation is governed by a combination of the electronic and steric properties of the substrate.

The Vilsmeier-Haack Formylation of 1-Chloronaphthalene: A Mechanistic and Regiochemical Analysis

The application of the Vilsmeier-Haack reaction to 1-chloronaphthalene is a classic example of electrophilic substitution on a substituted naphthalene ring system. The reaction leads to the regioselective formation of 4-chloro-1-naphthaldehyde .

Generation of the Vilsmeier Reagent

The first step of the reaction is the formation of the electrophilic Vilsmeier reagent, the N,N-dimethyl(chloro)methaniminium salt, from the reaction of DMF and POCl₃.[3]

Caption: Formation of the Vilsmeier Reagent.

Electrophilic Aromatic Substitution: Understanding the Regioselectivity

The regioselectivity of the Vilsmeier-Haack formylation of 1-chloronaphthalene is a result of the interplay between the directing effects of the chloro substituent and the inherent reactivity of the naphthalene ring.

-

Naphthalene's Intrinsic Reactivity: Electrophilic attack on the naphthalene ring preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This is due to the greater stability of the resulting carbocation intermediate (Wheland intermediate), which can be stabilized by resonance without disrupting the aromaticity of the adjacent benzene ring.[6]

-

Directing Effect of the Chloro Substituent: The chlorine atom at the C1 position is an ortho-, para-directing deactivator.[6] Its inductive effect withdraws electron density from the ring, making it less reactive than unsubstituted naphthalene. However, its lone pairs can participate in resonance, directing the incoming electrophile to the ortho (C2) and para (C4) positions.

In the case of 1-chloronaphthalene, the formylation occurs predominantly at the C4 position . This outcome is a consequence of the convergence of two key factors: the inherent preference for α-substitution in naphthalenes and the para-directing effect of the chloro group. Attack at the C4 position leads to a more stable carbocation intermediate compared to attack at the C2 position.

Caption: Determinants of Regioselectivity.

Reaction Mechanism

The overall mechanism for the Vilsmeier-Haack formylation of 1-chloronaphthalene can be summarized as follows:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.